4-Fluoro-2,2-dimethylbutanoic acid
Description
4-Fluoro-2,2-dimethylbutanoic acid is a fluorinated carboxylic acid characterized by a fluorine atom at the fourth carbon and two methyl groups at the second carbon of the butanoic acid backbone. Fluorine’s electronegativity and small atomic radius enhance metabolic stability and bioavailability in bioactive molecules, making this compound a candidate for drug development .
Properties
Molecular Formula |
C6H11FO2 |
|---|---|
Molecular Weight |
134.15 g/mol |
IUPAC Name |
4-fluoro-2,2-dimethylbutanoic acid |
InChI |
InChI=1S/C6H11FO2/c1-6(2,3-4-7)5(8)9/h3-4H2,1-2H3,(H,8,9) |
InChI Key |
RFCPBGIHACKTAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCF)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2,2-dimethylbutanoic acid can be achieved through several methods. One common approach involves the fluorination of 2,2-dimethylbutanoic acid. This can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes typically use continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reagent concentration, to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2,2-dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of 4-fluoro-2,2-dimethylbutanone or this compound.
Reduction: Formation of 4-fluoro-2,2-dimethylbutanol.
Substitution: Formation of 4-azido-2,2-dimethylbutanoic acid or 4-cyano-2,2-dimethylbutanoic acid.
Scientific Research Applications
4-Fluoro-2,2-dimethylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 4-Fluoro-2,2-dimethylbutanoic acid involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to alterations in metabolic pathways and biological activities. The exact molecular targets and pathways are subject to ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The following compounds share the 2,2-dimethylbutanoic acid framework but differ in substituents at the fourth position, leading to distinct physicochemical and biological properties:
4-Methoxy-2,2-dimethylbutanoic Acid
- Molecular Formula : C₇H₁₄O₃
- Key Features : The methoxy group (-OCH₃) is electron-donating, reducing the acidity of the carboxylic acid compared to fluorine-substituted analogs. This compound may exhibit increased lipophilicity, favoring membrane permeability in drug design .
4-Chloro-2,2-dimethylbutanoic Acid
- Molecular Formula : C₆H₁₁ClO₂
- Key Features : Chlorine’s electronegativity enhances acidity (lower pKa) relative to the methoxy analog. Chlorinated derivatives are common intermediates in agrochemical synthesis due to their reactivity in substitution reactions .
4-Cyano-2,2-dimethylbutanoic Acid
- Molecular Formula: C₇H₁₁NO₂
- Key Features: The cyano group (-CN) is strongly electron-withdrawing, significantly increasing acidity and enabling participation in nucleophilic reactions. Such compounds are valuable in peptide synthesis and enzyme inhibition studies .
4-Amino-2,2-dimethylbutanoic Acid Hydrochloride
- Molecular Formula: C₆H₁₃NO₂·HCl
- Key Features: The amino group (-NH₂) introduces basicity, forming water-soluble hydrochloride salts. This derivative is a chiral building block for antibiotics and protease inhibitors .
4-Benzoyl-2,2-dimethylbutanoic Acid
- Molecular Formula : C₁₃H₁₆O₃
Comparative Data Table
Biological Activity
4-Fluoro-2,2-dimethylbutanoic acid (FDMBA) is a fluorinated organic compound that has garnered interest in various fields, including pharmaceutical chemistry and organic synthesis. This article explores its biological activity, potential applications, and relevant research findings.
Chemical Structure and Properties
FDMBA has the molecular formula C7H13FO2 and a molecular weight of 146.18 g/mol. The presence of a fluorine atom at the 4-position of the carbon chain significantly influences its chemical behavior and biological interactions.
Biological Activity Overview
Research on the biological activity of FDMBA is limited; however, compounds with similar structures often exhibit notable biological properties. Fluorinated compounds are known to enhance metabolic stability and bioavailability, which can be critical in drug development.
Potential Biological Effects
- Metabolic Stability : Fluorination can increase the metabolic stability of compounds, making them more resistant to enzymatic degradation.
- Bioavailability : The introduction of fluorine can enhance the absorption and distribution of drugs within biological systems.
- Pharmacological Activity : While specific studies on FDMBA are sparse, related fluorinated compounds have been shown to possess various pharmacological activities, including anti-inflammatory and analgesic effects.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| 4-Fluoro-2-methylbutanoic acid | One fluorine atom; simpler structure | Moderate anti-inflammatory effects |
| 4,4-Difluoro-2,2-dimethylbutanoic acid | Two fluorine atoms; enhanced stability | Potential drug candidate with unique reactivity |
| 3,3-Difluoro-2-methylbutanoic acid | Fluorinated at different positions | Potential use in agrochemicals |
Case Studies
- Fluorinated Compounds in Drug Development : A study highlighted that fluorinated analogs often show improved pharmacokinetic properties compared to their non-fluorinated counterparts. For instance, fluorinated derivatives have been developed for use as inhibitors in various diseases due to their enhanced binding affinity and selectivity for target enzymes.
- Toxicological Assessments : Although specific toxicity data for FDMBA is limited, compounds with similar structures have been evaluated for their safety profiles. Research indicates that certain fluorinated acids can exhibit irritant properties; thus, caution is advised during handling.
Synthesis and Applications
FDMBA can be synthesized through various organic reactions involving fluorination techniques. Its unique properties make it a candidate for applications in:
- Pharmaceutical Chemistry : As a building block in drug design.
- Material Science : In the development of polymers or materials with specific reactivity profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
